molecular formula C2H2Cl4 B1582424 1,1,2,2-Tetrachloroethane-d2 CAS No. 33685-54-0

1,1,2,2-Tetrachloroethane-d2

Cat. No. B1582424
CAS RN: 33685-54-0
M. Wt: 169.9 g/mol
InChI Key: QPFMBZIOSGYJDE-QDNHWIQGSA-N
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Description

1,1,2,2-Tetrachloroethane-d2 is a variant of 1,1,2,2-Tetrachloroethane where all hydrogen atoms are replaced by deuterium . It is commonly employed as an NMR solvent .


Synthesis Analysis

1,1,2,2-Tetrachloroethane-d2 is synthesized by the addition of chlorine as a catalyst to acetylene; by chlorination of 1,2-dichloroethane; by catalytic chlorination of ethane; by direct oxychlorination/chlorination of ethylene . It is used as a solvent in the synthesis of cyclic olefin copolymer foam (COC), which is a super thermal insulation material in energy-management applications .


Molecular Structure Analysis

The molecular formula of 1,1,2,2-Tetrachloroethane-d2 is CDCl . It has an average mass of 169.862 Da and a monoisotopic mass of 167.903610 Da .


Chemical Reactions Analysis

1,1,2,2-Tetrachloroethane-d2 is used as a solvent in various applications. For instance, it is used in the synthesis of cyclic olefin copolymer foam (COC), a super thermal insulation material for energy-management applications .


Physical And Chemical Properties Analysis

1,1,2,2-Tetrachloroethane-d2 has a refractive index of 1.493 (lit.), a boiling point of 145-146 °C/737 mmHg (lit.), and a density of 1.62 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Biotransformation and Degradation Studies

1,1,2,2-Tetrachloroethane undergoes various transformation processes under different environmental conditions. A study by Chen, Puhakka, and Ferguson (1996) demonstrated the degradation of 1,1,2,2-Tetrachloroethane under methanogenic conditions, revealing its biotic and abiotic transformation pathways. This research highlights the compound's role in environmental studies, particularly in understanding its breakdown products and transformation mechanisms in different ecological settings (Chen, Puhakka, & Ferguson, 1996).

2. Water Treatment and Pollution Abatement

Scialdone, Galia, Guarisco, and Mantia (2012) explored the efficacy of 1,1,2,2-Tetrachloroethane treatment in water using oxidation at boron-doped diamond anodes and reduction at silver cathodes. Their findings contribute to the development of more efficient and environmentally friendly methods for removing hazardous compounds from water, showcasing the chemical's role in advancing water treatment technologies (Scialdone, Galia, Guarisco, & Mantia, 2012).

3. Analytical and Spectroscopic Applications

Naito, Nakagawa, Kuratani, Ichishima, and Mizushima (1955) conducted a detailed analysis of the infrared and Raman spectra of 1,1,2,2-Tetrachloroethane, contributing significantly to the understanding of its molecular structure and vibrational properties. Such studies are crucial in analytical chemistry, providing insights into the physical and chemical characteristics of compounds (Naito et al., 1955).

4. Study of Molecular Interactions and Polymorphism

Research by Bujak and Katrusiak (2010) on the molecular association in various polymorphs of 1,1,2,2-Tetrachloroethane under different temperature and pressure conditions provides valuable insights into the behavior of molecular interactions and the formation of polymorphic structures. This type of research is fundamental in materials science, aiding in the development of new materials and understanding their properties (Bujak & Katrusiak, 2010).

5. Nanotechnology and Environmental Remediation

Song and Carraway (2005) investigated the reduction of chlorinated ethanes, including 1,1,2,2-Tetrachloroethane, by nanosized zero-valent iron. Their findings are significant in the field of nanotechnology and environmental remediation, demonstrating the potential of nanomaterials in treating and reducing environmental pollutants (Song & Carraway, 2005).

Safety And Hazards

1,1,2,2-Tetrachloroethane-d2 is fatal in contact with skin or if inhaled . It is toxic to aquatic life with long-lasting effects . Chronic (long-term) inhalation exposure to 1,1,2,2-tetrachloroethane in humans results in jaundice and an enlarged liver, headaches, tremors, dizziness, numbness, and drowsiness .

Future Directions

The production of 1,1,2,2-tetrachloroethane has decreased significantly due to its potential carcinogenic effects on humans . It is still generated as a byproduct and as an intermediate product during manufacturing, where low levels of the chemical have been detected in the air .

properties

IUPAC Name

1,1,2,2-tetrachloro-1,2-dideuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFMBZIOSGYJDE-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C([2H])(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955299
Record name 1,1,2,2-Tetrachloro(~2~H_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Tetrachloroethane-d2

CAS RN

33685-54-0
Record name 1,1,2,2-Tetrachloroethane-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33685-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2-Tetrachloro-(1,2-2H2)ethane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033685540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2,2-Tetrachloro(~2~H_2_)ethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2-tetrachloro-[1,2-2H2]ethane
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.926
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
674
Citations
L Pan, K Zhang, M Nishiura… - …, 2010 - pstorage-acs-6854636.s3 …
General Procedures and Materials. All manipulations of air and moisture-sensitive compounds were performed under a dry nitrogen atmosphere by use of standard Schlenk techniques …
O Baydoun, T Buffeteau, N Daugey, M Jean… - Chirality, 2019 - Wiley Online Library
In 1,1,2,2‐tetrachloroethane‐d 2 , the 129 Xe NMR spectrum of the Xe@cryptophane‐223 complex bearing seven acetate groups (Xe@1 complex) shows an unusually broad signal …
Number of citations: 3 onlinelibrary.wiley.com
A GIANNATTASIO, V IULIANO, G OLIVA… - cms.gnest.org
Microplastics and, more in general, synthetic polymer debrides of anthropic origin are accumulating in the environment, in particular in marine water and sediments, with risks …
Number of citations: 0 cms.gnest.org
P Buikin, A Vologzhanina, R Novikov, P Dorovatovskii… - Pharmaceutics, 2023 - mdpi.com
Abiraterone acetate (AbirAc) is the most used steroidal therapeutic agent for treatment of prostate cancer. The mainly hydrophobic molecular surface of AbirAc results in its poor …
Number of citations: 7 www.mdpi.com
T Radiotis, GR Brown, P Dais - Macromolecules, 1993 - ACS Publications
Carbon-13 spin-lattice relaxation times and NOE values were measured as a function of temperature at two magnetic fields for poly (vinyl chloride)(PVC) in two solvents, dibutyl …
Number of citations: 33 pubs.acs.org
P Dais, ME Nedea, FG Morin, RH Marchessault - Macromolecules, 1989 - ACS Publications
Carbon-13 spin-lattice relaxation times and NOE factors were measured as a function of temperature in two magnetic fields for poly (jS-hydroxybutyrate) in 1, 1, 2, 2-tetrachloroethane-d2…
Number of citations: 22 pubs.acs.org
AJ Thakur, S Das, AK Phukan - Journal of Molecular Structure, 2009 - Elsevier
Dynamic 1 H NMR spectroscopy has been used to determine the C–N rotational barrier of 6-[(dimethylamino)methylene]1,3-dimethylaminouracil in 1,1,2,2-tetrachloroethane-d 2 . …
Number of citations: 7 www.sciencedirect.com
G Cevasco, F Sancassan, S Thea - ARKIVOC, 2002 - arkat-usa.org
Temperature-dependent 1 H-NMR experiments on the cyclic tetramers 1a, 1b, and 1c, obtained through reaction of the appropriate 3, 5-disubstituted 4-hydroxybenzenesulfonyl …
Number of citations: 1 www.arkat-usa.org
P Baine, JT Gerig, AD Stock - Organic Magnetic Resonance, 1981 - Wiley Online Library
The rates of interconversion of the cis and trans rotational isomers of N‐trifluoroacetyl‐N‐methylbenzylamine have been determined by a variety of NMR lineshape experiments and by …
CF Chiu, M Song, BH Chen, KS Kwan - Inorganica chimica acta, 1997 - Elsevier
The biruthenocenyl complex, 1,2-dimethyl-diruthenocenyl-ethylene, [Ru(C 10 H 9 )CCH 3 ] 2 , has been synthesized through the use of low-valent titanium induced reactions. …
Number of citations: 9 www.sciencedirect.com

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